molecular formula C21H13ClN2O8 B10888773 2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate

2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate

Cat. No.: B10888773
M. Wt: 456.8 g/mol
InChI Key: ULPRFGQITJVBKR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate and 2,4-dinitrofluorobenzene in anhydrous dichloromethane. The mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified using silica gel chromatography with ethyl acetate and petroleum ether as eluents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H13ClN2O8

Molecular Weight

456.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(2,4-dinitrophenoxy)benzoate

InChI

InChI=1S/C21H13ClN2O8/c22-15-6-4-13(5-7-15)19(25)12-31-21(26)14-2-1-3-17(10-14)32-20-9-8-16(23(27)28)11-18(20)24(29)30/h1-11H,12H2

InChI Key

ULPRFGQITJVBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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